Cecropin A (1-33)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cecropin A (1-33) is a natural linear cationic α-helical antimicrobial peptide isolated from insects. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, making it an attractive candidate for antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cecropin A (1-33) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during the coupling reactions. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
Industrial production of Cecropin A (1-33) can be achieved through recombinant DNA technology. This involves inserting the gene encoding Cecropin A (1-33) into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which can be purified using affinity chromatography and other downstream processing techniques .
Chemical Reactions Analysis
Types of Reactions
Cecropin A (1-33) primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to disrupt bacterial membranes through electrostatic interactions and insertion into the lipid bilayer .
Common Reagents and Conditions
The synthesis of Cecropin A (1-33) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like trifluoroacetic acid. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major product formed from the synthesis of Cecropin A (1-33) is the peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane integrity, leading to bacterial cell death .
Scientific Research Applications
Cecropin A (1-33) has a wide range of scientific research applications:
Mechanism of Action
Cecropin A (1-33) exerts its antimicrobial effects by interacting with bacterial cell membranes. The peptide is cationic and amphipathic, allowing it to bind to the negatively charged bacterial membrane. It then inserts into the lipid bilayer, forming pores that disrupt membrane integrity, leading to cell lysis and death . Additionally, Cecropin A (1-33) can induce the production of reactive oxygen species and disrupt mitochondrial membrane potential in target cells .
Comparison with Similar Compounds
Cecropin A (1-33) is part of a larger family of cecropins, which includes Cecropin B, Cecropin D, and Cecropin P1. These peptides share similar structures and mechanisms of action but differ in their amino acid sequences and specific antimicrobial spectra . Compared to other antimicrobial peptides like magainins and defensins, Cecropin A (1-33) is unique in its rapid and potent activity against a broad range of bacteria, including antibiotic-resistant strains .
Properties
CAS No. |
81541-05-1 |
---|---|
Molecular Formula |
C128H216N36O32 |
Molecular Weight |
2771.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1 |
InChI Key |
FCSKFTKZLAGOGY-BYSRGVEESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.